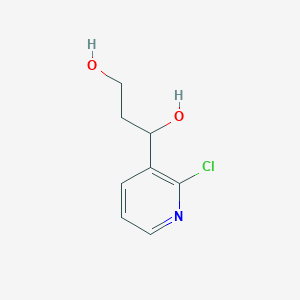

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Overview

Description

“1-(2-Chloropyridin-3-yl)propane-1,3-diol” is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.6255 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “1-(2-Chloropyridin-3-yl)propane-1,3-diol” involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran . The reaction is stirred for 60 minutes, after which silica gel is added and the solvent is removed under reduced pressure . The product is then eluted with 75% ETOAC/Hex .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not extensively detailed in the search results. It is known that its molecular weight is 187.6255 , but other properties such as boiling point, density, or solubility are not provided.Scientific Research Applications

Biotechnological Production and Applications

Bio-based Chemical Production : Compounds similar to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, such as 1,3-propanediol, are highlighted for their role in biotechnologically produced chemicals. These diols serve as platform chemicals with a wide range of applications, including in the production of polymers and biofuels. The microbial production of diols like 1,3-propanediol from renewable resources has seen significant advancements, emphasizing the importance of optimizing fermentation processes and genetic engineering of production strains for higher yields and productivity (Zeng & Sabra, 2011).

Separation Technologies : The downstream processing of biologically produced diols, including 1,3-propanediol, involves complex separation methods due to the mixture of compounds in the fermentation broth. Research has focused on improving the efficiency of separation technologies such as evaporation, distillation, and membrane filtration to reduce energy consumption and costs associated with the purification of these valuable bioproducts (Xiu & Zeng, 2008).

Chemical Synthesis and Structural Studies

Complexation with Metals : Studies on the complexation of ligands related to 1-(2-Chloropyridin-3-yl)propane-1,3-diol with metals like cadmium have been conducted to understand their coordination chemistry. These studies reveal interesting structural features and potential applications in designing metal-organic frameworks (MOFs) or catalytic systems. For instance, the complexation behavior of ligands derived from 2-pyridinecarbaldehyde shows the potential for creating novel coordination compounds with specific magnetic or structural properties (Hakimi et al., 2013).

Synthesis of Derivatives : The synthesis of derivatives from compounds structurally similar to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, such as 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, demonstrates the chemical versatility and potential for creating compounds with antimicrobial properties. These derivatives were synthesized under ultrasound irradiation, showcasing an efficient and environmentally friendly method for generating compounds with potential pharmaceutical applications (Chate et al., 2013).

Environmental and Material Science Applications

- Biodegradation of Pollutants : The biotransformation of chlorinated propanes by microbial strains expressing specific enzymes shows the potential for environmental remediation. Studies on Methylosinus trichosporium OB3b, for example, have demonstrated its ability to degrade chloropropanes, including those structurally related to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, suggesting a pathway for mitigating pollution from these compounds (Bosma & Janssen, 1998).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-chloropyridin-3-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMNTRYDKIYTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-3-yl)propane-1,3-diol | |

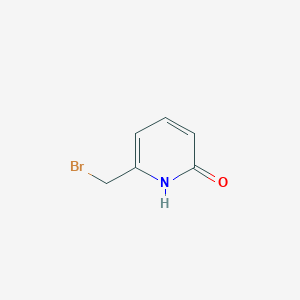

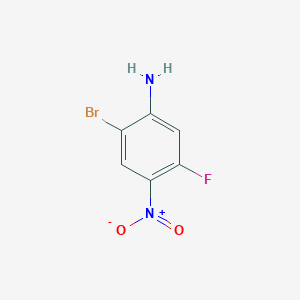

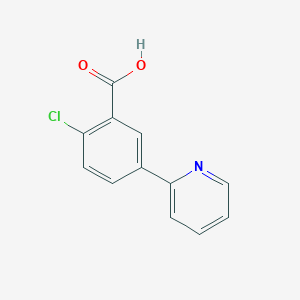

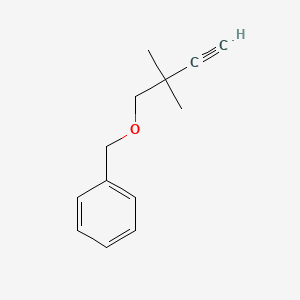

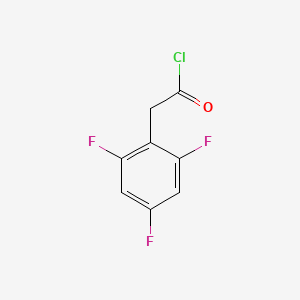

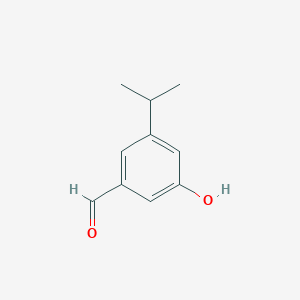

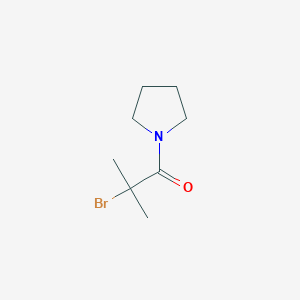

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)

![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)

![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)